

Spectroscopic data (NMR, IR, Mass Spec) for trans-3-Hexenoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: trans-3-Hexenoic acid

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Spectroscopic Profile of trans-3-Hexenoic Acid: A Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data for **trans-3-hexenoic acid**, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the fields of drug development and chemical analysis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a workflow diagram for spectroscopic analysis.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **trans-3-hexenoic acid**.

Table 1: 1H NMR Data for trans-3-Hexenoic Acid



Chemical Shift (ppm)	Multiplicity	Assignment
10.4	singlet	-COOH
5.631	multiplet	H-4
5.512	multiplet	H-3
3.067	doublet	H-2
2.058	quintet	H-5
0.993	triplet	H-6

Solvent: CDCl₃, Frequency: 400 MHz[1][2]

Table 2: 13C NMR Data for trans-3-Hexenoic Acid

Chemical Shift (ppm)	Assignment
178.9	C-1 (-COOH)
133.8	C-4
121.5	C-3
38.6	C-2
25.1	C-5
13.5	C-6

Solvent: $CDCl_3[1]$

Table 3: Infrared (IR) Spectroscopy Data for trans-3-Hexenoic Acid



Wavenumber (cm ⁻¹)	Description of Vibration
2968	C-H stretch (alkane)
1708	C=O stretch (carboxylic acid)
1655	C=C stretch (alkene)
1420	O-H bend (carboxylic acid)
1290	C-O stretch (carboxylic acid)
968	=C-H bend (trans)

Sample Preparation: Liquid Film[1]

Table 4: Mass Spectrometry (Electron Ionization) Data

for trans-3-Hexenoic Acid

m/z	Relative Intensity (%)
41	100.0
55	69.3
69	59.8
73	55.4
114	28.2 (Molecular Ion)
85	27.5
99	20.8
57	19.3
45	17.8
60	15.8

Ionization Method: Electron Ionization (EI)[3]



Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small quantity of trans-3-hexenoic acid was dissolved in deuterated chloroform (CDCl₃) to a standard concentration suitable for NMR analysis.
- Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.
- ¹H NMR Spectroscopy: The spectrum was recorded with a sufficient number of scans to achieve a high signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- ¹³C NMR Spectroscopy: The spectrum was obtained using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ = 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: A drop of neat trans-3-hexenoic acid was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.
- Instrumentation: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum was collected over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates was recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

• Sample Introduction: The sample was introduced into the mass spectrometer, likely via a gas chromatograph (GC-MS) or direct insertion probe, and vaporized.

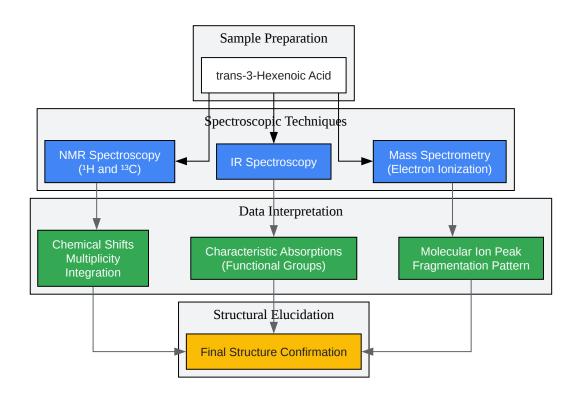


- Ionization: Electron Ionization (EI) was employed, where the gaseous molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) were separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: An electron multiplier or similar detector was used to detect the ions, and the resulting signal was processed to generate a mass spectrum, which plots the relative abundance of each ion as a function of its m/z value.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as **trans-3-hexenoic acid**.





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Caption: Workflow for Spectroscopic Analysis of trans-3-Hexenoic Acid.

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